molecular formula C19H13N3Se B14566553 9-Azido-9-phenyl-9H-selenoxanthene CAS No. 61744-35-2

9-Azido-9-phenyl-9H-selenoxanthene

Cat. No.: B14566553
CAS No.: 61744-35-2
M. Wt: 362.3 g/mol
InChI Key: NOSGQZALMMYABV-UHFFFAOYSA-N
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Description

9-Azido-9-phenyl-9H-selenoxanthene is a chemical compound that belongs to the class of selenoxanthenes This compound is characterized by the presence of an azido group (-N3) and a phenyl group attached to the selenoxanthene core

Preparation Methods

The synthesis of 9-Azido-9-phenyl-9H-selenoxanthene typically involves multi-step organic reactions. One common method includes the introduction of the azido group through nucleophilic substitution reactions. The phenyl group is usually introduced via electrophilic aromatic substitution. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

9-Azido-9-phenyl-9H-selenoxanthene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxanthene oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation, to form new compounds. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .

Scientific Research Applications

9-Azido-9-phenyl-9H-selenoxanthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Azido-9-phenyl-9H-selenoxanthene involves the reactivity of the azido group. Upon exposure to specific conditions, such as UV light, the azido group can form highly reactive nitrene intermediates. These intermediates can interact with various molecular targets, leading to modifications in protein structures and functions. This photochemical property is particularly useful in optogenetics and other applications requiring precise control of molecular interactions .

Comparison with Similar Compounds

9-Azido-9-phenyl-9H-selenoxanthene can be compared with other azido-containing compounds, such as:

Properties

CAS No.

61744-35-2

Molecular Formula

C19H13N3Se

Molecular Weight

362.3 g/mol

IUPAC Name

9-azido-9-phenylselenoxanthene

InChI

InChI=1S/C19H13N3Se/c20-22-21-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13H

InChI Key

NOSGQZALMMYABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=CC=CC=C42)N=[N+]=[N-]

Origin of Product

United States

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